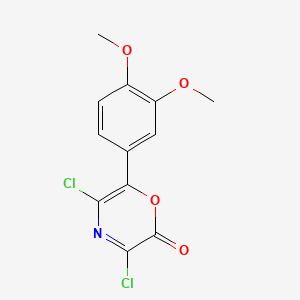
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C12H9Cl2NO4 This compound is known for its unique structure, which includes a 1,4-oxazin-2-one ring substituted with dichloro and dimethoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the oxazinone ring. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Analyse Chemischer Reaktionen
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methoxyphenyl)
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Eigenschaften
Molekularformel |
C12H9Cl2NO4 |
|---|---|
Molekulargewicht |
302.11 g/mol |
IUPAC-Name |
3,5-dichloro-6-(3,4-dimethoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C12H9Cl2NO4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)15-11(14)12(16)19-9/h3-5H,1-2H3 |
InChI-Schlüssel |
NIDKULRBXVNXPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



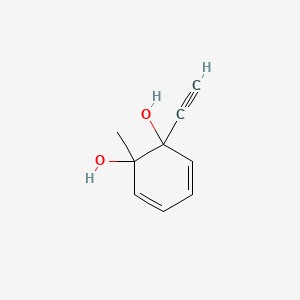
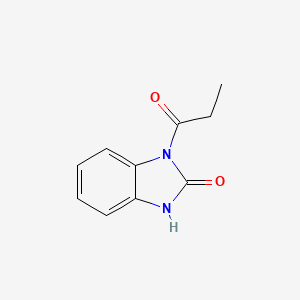
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

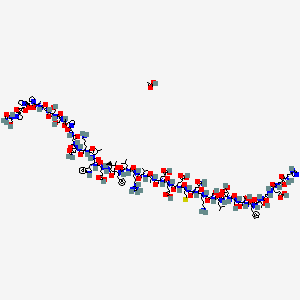


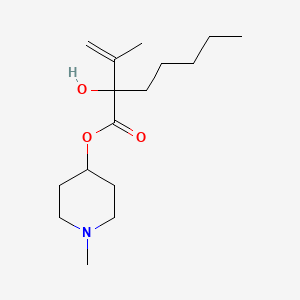
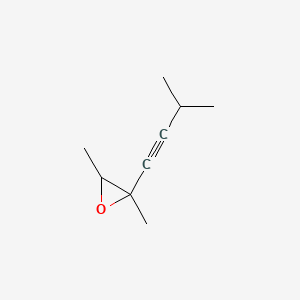
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)

